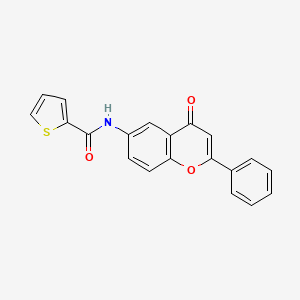

(E)-N'-(4-hydroxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(E)-N’-(4-hydroxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide” is a derivative of benzylidene . It is related to 4-hydroxybenzylidene compounds, which are known for their various applications in organic synthesis .

Synthesis Analysis

The synthesis of similar compounds often involves reactions between 4-hydroxybenzaldehydes and other organic compounds . For instance, the synthesis of 2,5-bis-(4’-hydroxybenzylidene) cyclopentanone was achieved through a Claisen-Schmidt condensation reaction catalyzed by sulfuric acid .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex, with multiple functional groups. The structure of similar compounds, such as 4-hydroxybenzylidene-imidazolinone-type chromophores, has been studied extensively . These studies have revealed that the spectral properties of these compounds are highly related to intramolecular charge transfer .Chemical Reactions Analysis

The compound may undergo various chemical reactions, depending on the conditions. For example, 4-hydroxybenzylidene compounds have been shown to undergo significant spectral redshift changes when subjected to certain quantum methods .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For instance, compounds with similar structures, such as 4-hydroxybenzylidene-imidazolinone-type chromophores, have been shown to have promising fluorescent properties, making them suitable for imaging and detection of living cells .Aplicaciones Científicas De Investigación

- These AIEgens have been used to detect protein unfolding, oligomerization, and aggregation. For instance, they can monitor the aggregation of proteins like α-synuclein .

- Water-soluble TPE-based AIEgens have been employed to visualize unfolding events. These fluorophores dock onto interdomain hydrophobic regions in folded proteins, and their fluorescence is quenched upon unfolding .

- The chromophore 4-hydroxybenzylidene-imidazolinone (HBI) , derived from green fluorescent protein, can differentiate misfolded oligomers and protein aggregates by sensing local viscosity changes .

- Its properties may contribute to efficient and effective sample manipulation during mass spectrometry .

Fluorescent Probes for Protein Aggregation Detection

Unfolding Dynamics Visualization

Differentiation of Misfolded Oligomers

Chromatography and Mass Spectrometry Applications

Chemical Synthesis and Derivatives

Mecanismo De Acción

While the specific mechanism of action for this compound is not clear from the available information, similar compounds have been shown to have interesting biological activities. For instance, halogenated 4-hydroxybenzylidene indolinones have been shown to re-sensitize methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) to methicillin and vancomycin respectively .

Propiedades

IUPAC Name |

N-[(E)-(4-hydroxyphenyl)methylideneamino]-1-methylindole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-20-11-15(14-4-2-3-5-16(14)20)17(22)19-18-10-12-6-8-13(21)9-7-12/h2-11,21H,1H3,(H,19,22)/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFCNBLDRWTUGN-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)NN=CC3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)N/N=C/C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N'-(4-hydroxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-methyl-4-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2736432.png)

![N-(2,5-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2736434.png)

![N-(4-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2736439.png)

![1-[[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(4-ethoxyphenyl)-2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2736444.png)

![(Z)-4-(dimethylamino)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2736445.png)

![4-(3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoic acid](/img/structure/B2736446.png)

![1,6,7-trimethyl-3-(2-morpholinoethyl)-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2736449.png)

![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2736453.png)